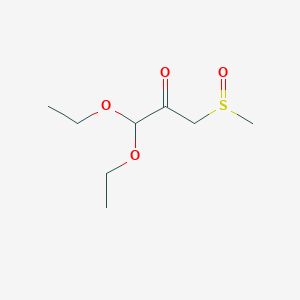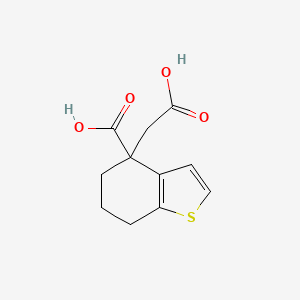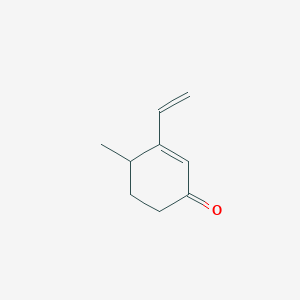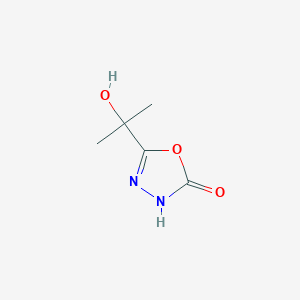![molecular formula C10H9N3S B14414889 4-[(E)-(Thiophen-2-yl)diazenyl]aniline CAS No. 82855-21-8](/img/structure/B14414889.png)
4-[(E)-(Thiophen-2-yl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(Thiophen-2-yl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound consists of a thiophene ring attached to an aniline moiety through an azo linkage, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(Thiophen-2-yl)diazenyl]aniline typically involves the diazotization of aniline followed by azo coupling with thiophene. The process begins with the nitrosation of aniline using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid. This reaction forms a diazonium salt intermediate. The diazonium salt then undergoes azo coupling with thiophene to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reagents. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-[(E)-(Thiophen-2-yl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[(E)-(Thiophen-2-yl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability
作用機序
The mechanism of action of 4-[(E)-(Thiophen-2-yl)diazenyl]aniline involves its interaction with molecular targets through the azo linkage. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
- 4-[(E)-(Phenyldiazenyl)aniline]
- 4-[(E)-(Pyridin-2-yl)diazenyl]aniline
- 4-[(E)-(Benzothiazol-2-yl)diazenyl]aniline
Uniqueness
4-[(E)-(Thiophen-2-yl)diazenyl]aniline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds.
特性
CAS番号 |
82855-21-8 |
|---|---|
分子式 |
C10H9N3S |
分子量 |
203.27 g/mol |
IUPAC名 |
4-(thiophen-2-yldiazenyl)aniline |
InChI |
InChI=1S/C10H9N3S/c11-8-3-5-9(6-4-8)12-13-10-2-1-7-14-10/h1-7H,11H2 |
InChIキー |
YFRBHKJZUTWRSO-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)N=NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


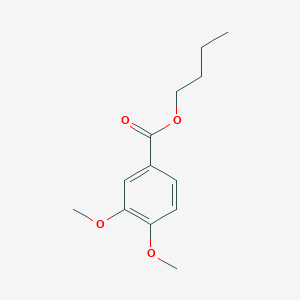
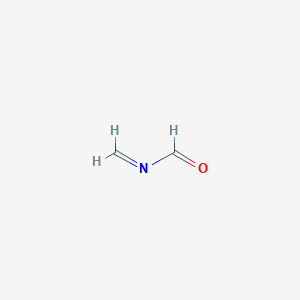
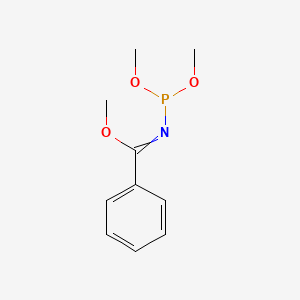
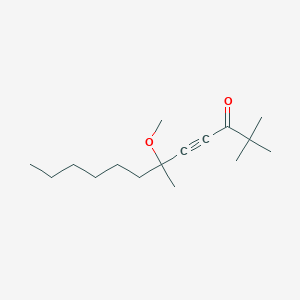
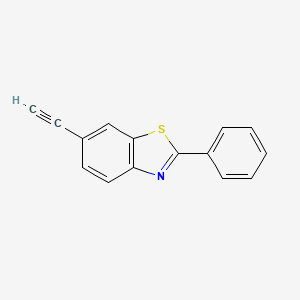
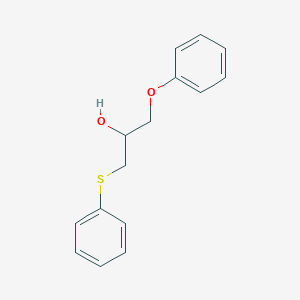
![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)
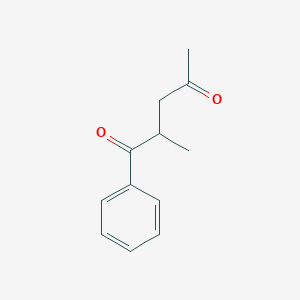
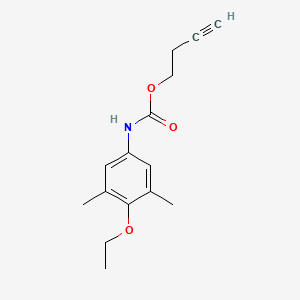
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
